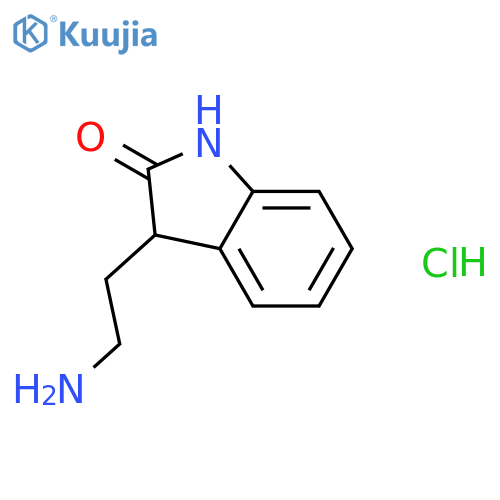

Cas no 60716-71-4 (3-(2-Aminoethyl)-1,3-dihydro-2H-indol-2-one hydrochloride)

3-(2-Aminoethyl)-1,3-dihydro-2H-indol-2-one hydrochloride 化学的及び物理的性質

名前と識別子

-

- 3-(2-Aminoethyl)indolin-2-one hydrochloride

- 2H-Indol-2-one, 3-(2-aminoethyl)-1,3-dihydro-

- 3-(2-aminoethyl)-1,3-dihydro-2H-Indol-2-one

- 3-(2-AMINO-ETHYL)-1,3-DIHYDRO-INDOL-2-ONE

- 3-(2-aminoethyl)-1,3-dihydroindol-2-one

- 2-hydroxytryptamine

- 2-Oxo-2,3-dihydro-tryptamin

- 2-Oxotryptamine

- 3-(2-Aminoethyl)-1,3-dihydro-2H-indol-2-one hydrochloride

-

- MDL: MFCD00130186

- インチ: InChI=1S/C10H12N2O/c11-6-5-8-7-3-1-2-4-9(7)12-10(8)13/h1-4,8H,5-6,11H2,(H,12,13)

- InChIKey: SZDFIVJGWVHZAV-UHFFFAOYSA-N

- SMILES: C1=CC2=C(C=C1)NC(=O)C2CCN

計算された属性

- 精确分子量: 176.09500

- 同位素质量: 176.094963011g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 氢键受体数量: 3

- 重原子数量: 13

- 回転可能化学結合数: 2

- 複雑さ: 205

- 共价键单元数量: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 确定化学键立构中心数量: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 55.1Ų

- XLogP3: 0.2

じっけんとくせい

- PSA: 55.12000

- LogP: 1.90940

3-(2-Aminoethyl)-1,3-dihydro-2H-indol-2-one hydrochloride Security Information

3-(2-Aminoethyl)-1,3-dihydro-2H-indol-2-one hydrochloride 税関データ

- 税関コード:2933790090

- 税関データ:

中国税関コード:

2933790090概要:

2933790090その他のラクタム。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:9.0% 一般関税:20.0%

申告要素:

製品名, 成分含有量、使用する場合は、ウロト品の外観を明記してください、6-カプロラクタムは外観、署名日を明記してください

要約:

2933790090。その他のラクタム。付加価値税:17.0%税金還付率:9.0%最恵国関税:9.0%. General tariff:20.0%

3-(2-Aminoethyl)-1,3-dihydro-2H-indol-2-one hydrochloride Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-12374-0.5g |

3-(2-aminoethyl)-2,3-dihydro-1H-indol-2-one |

60716-71-4 | 0.5g |

$183.0 | 2023-02-09 | ||

| Enamine | EN300-12374-1.0g |

3-(2-aminoethyl)-2,3-dihydro-1H-indol-2-one |

60716-71-4 | 1.0g |

$190.0 | 2023-02-09 | ||

| Enamine | EN300-12374-0.25g |

3-(2-aminoethyl)-2,3-dihydro-1H-indol-2-one |

60716-71-4 | 0.25g |

$175.0 | 2023-02-09 | ||

| TRC | A293070-500mg |

3-(2-Aminoethyl)-1,3-dihydro-2H-indol-2-one hydrochloride |

60716-71-4 | 500mg |

$ 750.00 | 2022-06-08 | ||

| Enamine | EN300-37367-1.0g |

3-(2-aminoethyl)-2,3-dihydro-1H-indol-2-one |

60716-71-4 | 1.0g |

$190.0 | 2023-02-10 | ||

| Enamine | EN300-37367-0.05g |

3-(2-aminoethyl)-2,3-dihydro-1H-indol-2-one |

60716-71-4 | 0.05g |

$160.0 | 2023-02-10 | ||

| Fluorochem | 227892-250mg |

3-(2-Aminoethyl)indolin-2-one hydrochloride |

60716-71-4 | 95% | 250mg |

£124.00 | 2022-02-28 | |

| Enamine | EN300-12374-2500mg |

3-(2-aminoethyl)-2,3-dihydro-1H-indol-2-one |

60716-71-4 | 2500mg |

$325.0 | 2023-10-02 | ||

| Enamine | EN300-12374-50mg |

3-(2-aminoethyl)-2,3-dihydro-1H-indol-2-one |

60716-71-4 | 50mg |

$160.0 | 2023-10-02 | ||

| Enamine | EN300-12374-5000mg |

3-(2-aminoethyl)-2,3-dihydro-1H-indol-2-one |

60716-71-4 | 5000mg |

$550.0 | 2023-10-02 |

3-(2-Aminoethyl)-1,3-dihydro-2H-indol-2-one hydrochloride 関連文献

-

Saurav Paul,Ashalata Roy,Suman Jyoti Deka,Subhankar Panda,Gopal Narayan Srivastava,Vishal Trivedi,Debasis Manna Med. Chem. Commun. 2017 8 1640

3-(2-Aminoethyl)-1,3-dihydro-2H-indol-2-one hydrochlorideに関する追加情報

Professional Introduction to 3-(2-Aminoethyl)-1,3-dihydro-2H-indol-2-one hydrochloride (CAS No. 60716-71-4)

3-(2-Aminoethyl)-1,3-dihydro-2H-indol-2-one hydrochloride, with the CAS number 60716-71-4, is a significant compound in the field of pharmaceutical chemistry and biochemistry. This compound belongs to the indole derivative family, which has garnered considerable attention due to its diverse biological activities and potential therapeutic applications. The hydrochloride salt form enhances its solubility and stability, making it a valuable intermediate in the synthesis of various pharmacologically active molecules.

The molecular structure of 3-(2-Aminoethyl)-1,3-dihydro-2H-indol-2-one hydrochloride consists of a central indole ring substituted with an aminoethyl group at the 3-position and a hydroxyl group at the 2-position, which is further converted into a hydrochloride salt. This structural configuration imparts unique chemical and biological properties that have been extensively studied in recent years.

In recent years, research on indole derivatives has seen significant advancements, particularly in their role as scaffolds for drug discovery. The< strong> aminoethyl substituent at the 3-position of the indole ring enhances the compound's ability to interact with biological targets, making it a promising candidate for developing new therapeutic agents. Studies have shown that this modification can improve binding affinity and selectivity, which are crucial factors in drug design.

One of the most compelling areas of research involving 3-(2-Aminoethyl)-1,3-dihydro-2H-indol-2-one hydrochloride is its potential as an anti-inflammatory agent. Inflammatory processes are implicated in a wide range of diseases, including autoimmune disorders, cancer, and cardiovascular diseases. Preclinical studies have demonstrated that derivatives of this compound can modulate inflammatory pathways by inhibiting key enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). These findings suggest that< strong> 3-(2-Aminoethyl)-1,3-dihydro-2H-indol-2-one hydrochloride could be a valuable lead compound for developing novel anti-inflammatory drugs.

Another area of interest is the compound's potential as an anticancer agent. Cancer is one of the leading causes of mortality worldwide, and there is a continuous need for new and effective treatments. Research has shown that< strong> 3-(2-Aminoethyl)-1,3-dihydro-2H-indol-2-one hydrochloride can induce apoptosis in certain cancer cell lines by disrupting mitochondrial function and activating caspase-dependent pathways. Additionally, its ability to inhibit tyrosine kinases, which are overexpressed in many cancers, makes it a promising candidate for further investigation.

The< strong> hydrochloride salt form of this compound offers several advantages over its free base form. The salt form enhances solubility in aqueous solutions, which is critical for formulation development and bioavailability studies. Furthermore, it improves stability during storage and transportation, making it more practical for industrial applications. These properties have made< strong> 3-(2-Aminoethyl)-1,3-dihydro-2H-indol-2-one hydrochloride a preferred choice for researchers and pharmaceutical companies involved in drug development.

In recent clinical trials, derivatives of indole compounds have shown promising results in treating neurological disorders such as Alzheimer's disease and Parkinson's disease. The< strong> aminoethyl group in< strong> 3-(2-Aminoethyl)-1,3-dihydro-2H-indol-2-one hydrochloride has been found to cross the blood-brain barrier more efficiently than other indole derivatives, suggesting its potential as a neuroprotective agent. Further studies are ongoing to explore its efficacy in treating these debilitating conditions.

The synthesis of< strong> 3-(2-Aminoethyl)-1,3-dihydro-2H-indol-2-one hydrochloride involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. Advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions have been employed to introduce the< strong> aminoethyl group onto the indole ring. These methods not only improve efficiency but also minimize byproduct formation, making the process more sustainable.

The pharmacokinetic properties of< strong> 3-(2-Aminoethyl)-1,3-dihydro-2H-indol-2-one hydrochloride have also been thoroughly investigated. Studies have shown that this compound exhibits good oral bioavailability and distributes widely throughout the body after administration. Its half-life is moderate, allowing for once or twice daily dosing regimens in potential therapeutic applications.

In conclusion,< strong> 3-(2-Aminoethyl)-1,3-dihydro-2H-indol-2-one hydrochloride, with CAS number< strong> 60716-71-4, is a versatile compound with significant potential in pharmaceutical research and development. Its unique structural features make it an attractive scaffold for designing new drugs targeting various diseases. With ongoing research efforts focusing on its anti-inflammatory and anticancer properties, this compound is poised to make a substantial impact on future therapeutic strategies.

60716-71-4 (3-(2-Aminoethyl)-1,3-dihydro-2H-indol-2-one hydrochloride) Related Products

- 54744-66-0(2-Oxo-3-indolineacetonitrile)

- 1504-06-9(3-Methyloxindole)

- 1487353-57-0(4-(1-methyl-1H-pyrazol-5-yl)phenylboronic acid)

- 2171639-65-7(4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5-(3-methoxy-3-methylazetidin-1-yl)-5-oxopentanoic acid)

- 2034464-79-2(3-{1-3-(trifluoromethoxy)benzoylpiperidin-4-yl}-3H,4H-pyrido2,3-dpyrimidin-4-one)

- 941989-09-9(1-(2-chloro-6-fluorophenyl)methyl-N-(4-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide)

- 2319838-88-3(3,3-diphenyl-1-{2-(2H-1,2,3-triazol-2-yl)methylpyrrolidin-1-yl}propan-1-one)

- 153408-28-7((R)-Azelastine Hydrochloride)

- 2229190-16-1(2-chloro-3-methyl-5-(oxiran-2-yl)methylpyridine)

- 1804458-64-7(2-Bromo-4-chloro-3-(difluoromethyl)-5-(trifluoromethyl)pyridine)